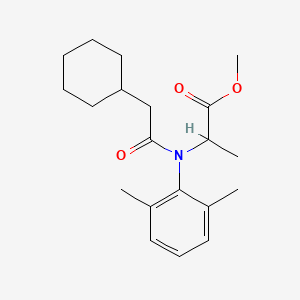![molecular formula C22H26BrNO3S B4881352 2-(4-Methyl-3-phenacyl-1,3-thiazol-3-ium-5-yl)ethyl bicyclo[2.2.1]heptane-1-carboxylate;bromide](/img/structure/B4881352.png)
2-(4-Methyl-3-phenacyl-1,3-thiazol-3-ium-5-yl)ethyl bicyclo[2.2.1]heptane-1-carboxylate;bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methyl-3-phenacyl-1,3-thiazol-3-ium-5-yl)ethyl bicyclo[2.2.1]heptane-1-carboxylate;bromide is a complex organic compound that features a thiazole ring, a bicycloheptane structure, and a bromide ion. The thiazole ring is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms, which contributes to the compound’s unique chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyl-3-phenacyl-1,3-thiazol-3-ium-5-yl)ethyl bicyclo[2.2.1]heptane-1-carboxylate;bromide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Attachment of the Phenacyl Group: The phenacyl group can be introduced via a Friedel-Crafts acylation reaction, where the thiazole ring is treated with phenacyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Bicycloheptane Structure: The bicycloheptane structure can be synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile under thermal conditions.
Final Assembly and Bromination: The final compound is assembled by linking the thiazole and bicycloheptane structures through an esterification reaction, followed by bromination to introduce the bromide ion.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for the Hantzsch thiazole synthesis and Friedel-Crafts acylation, as well as employing high-pressure reactors for the Diels-Alder reaction to increase yield and efficiency .
化学反応の分析
Types of Reactions
Substitution: The bromide ion can be substituted with other nucleophiles, such as hydroxide or cyanide ions, under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium hydroxide, potassium cyanide
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Hydroxylated or cyanated derivatives
科学的研究の応用
2-(4-Methyl-3-phenacyl-1,3-thiazol-3-ium-5-yl)ethyl bicyclo[2.2.1]heptane-1-carboxylate;bromide has several scientific research applications:
作用機序
The mechanism of action of 2-(4-Methyl-3-phenacyl-1,3-thiazol-3-ium-5-yl)ethyl bicyclo[2.2.1]heptane-1-carboxylate;bromide involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can bind to active sites of enzymes, inhibiting their activity, while the phenacyl group can interact with receptor sites, modulating their function . These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .
類似化合物との比較
Similar Compounds
2-(3-Benzyl-4-methyl-1,3-thiazol-3-ium-5-yl)ethanol;bromide: Similar structure but with an ethanol group instead of the bicycloheptane structure.
N-(5-{4-Chloro-3-[(2-hydroxyethyl)sulfamoyl]phenyl}-4-methyl-1,3-thiazol-3-ium-5-yl)ethylamine: Contains a sulfonamide group and a different substituent on the thiazole ring.
Uniqueness
The uniqueness of 2-(4-Methyl-3-phenacyl-1,3-thiazol-3-ium-5-yl)ethyl bicyclo[2.2.1]heptane-1-carboxylate;bromide lies in its combination of a thiazole ring, a phenacyl group, and a bicycloheptane structure, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
2-(4-methyl-3-phenacyl-1,3-thiazol-3-ium-5-yl)ethyl bicyclo[2.2.1]heptane-1-carboxylate;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26NO3S.BrH/c1-16-20(9-12-26-21(25)22-10-7-17(13-22)8-11-22)27-15-23(16)14-19(24)18-5-3-2-4-6-18;/h2-6,15,17H,7-14H2,1H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQRVADGSTUNFIN-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=[N+]1CC(=O)C2=CC=CC=C2)CCOC(=O)C34CCC(C3)CC4.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4Z)-4-[(dimethylamino)methylidene]-2-(4-nitrophenyl)-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4881284.png)

![METHYL 5-(3-NITROPHENYL)-4,6-DIOXO-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-C]PYRAZOLE-3-CARBOXYLATE](/img/structure/B4881297.png)
![N-[2-[2-(3-methoxyphenoxy)ethoxy]ethyl]butan-1-amine;oxalic acid](/img/structure/B4881303.png)
![1-{[1-({6-[ethyl(methyl)amino]-3-pyridinyl}carbonyl)-4-piperidinyl]methyl}-2-pyrrolidinone](/img/structure/B4881310.png)

![3-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4881319.png)
![2-[1-[(4-Nitrophenyl)methyl]piperidin-2-yl]ethanol](/img/structure/B4881326.png)

![4-bromo-2-methoxy-6-[(4-phenyl-1-piperazinyl)methyl]phenol](/img/structure/B4881365.png)
![N-cyclopropyl-2-[(1-{[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl}-4-piperidinyl)oxy]-4-methoxybenzamide](/img/structure/B4881378.png)
![1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B4881395.png)
